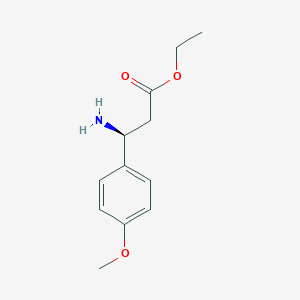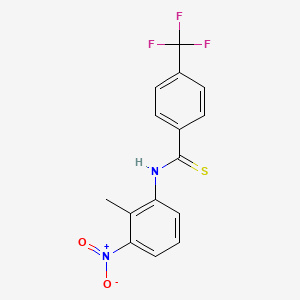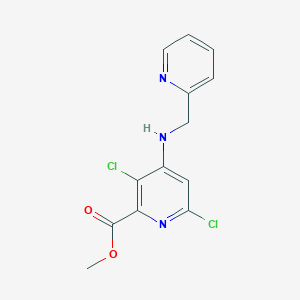![molecular formula C21H26N2O3S2 B12335920 [(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)
[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAG108-Octane sulfonyl, also known as 2-Methyl-α-[2-[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile, is a chemical compound with the molecular formula C21H26N2O3S2 and a molecular weight of 418.57 g/mol . This compound is primarily used as a photoinitiator in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
PAG108-Octane sulfonyl is synthesized through the esterification of octanol with sulfonic acid . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ester bond . The reaction conditions, such as temperature and catalyst type, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of PAG108-Octane sulfonyl involves large-scale esterification processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
PAG108-Octane sulfonyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds .
Scientific Research Applications
PAG108-Octane sulfonyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PAG108-Octane sulfonyl involves the absorption of UV light, which leads to the generation of reactive species that initiate polymerization reactions . The compound’s molecular structure allows it to efficiently absorb light and transfer energy to the surrounding molecules, facilitating the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile derivatives: These compounds share structural similarities with PAG108-Octane sulfonyl and are used in similar applications.
Other photoinitiators: Compounds like benzoin methyl ether and camphorquinone are also used as photoinitiators but differ in their absorption spectra and reactivity.
Uniqueness
PAG108-Octane sulfonyl is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions . Its specific molecular structure allows for precise control over the polymerization process, making it a valuable compound in various industrial applications .
Properties
Molecular Formula |
C21H26N2O3S2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate |
InChI |
InChI=1S/C21H26N2O3S2/c1-3-4-5-6-7-10-15-28(24,25)26-23-21-19(13-14-27-21)20(16-22)18-12-9-8-11-17(18)2/h8-9,11-14H,3-7,10,15H2,1-2H3/b20-19+,23-21- |
InChI Key |
JPKTUVWLYYOYSD-OYPMEWFDSA-N |
Isomeric SMILES |
CCCCCCCCS(=O)(=O)O/N=C\1/C(=C(\C#N)/C2=CC=CC=C2C)/C=CS1 |
Canonical SMILES |
CCCCCCCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)
![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)




![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)





